molecular formula C15H18O3Si B584982 6-[2(Trimethylsilyl)-1-ethynyl]-1,3-benzodioxole-5-vinylmethanol CAS No. 1346602-58-1

6-[2(Trimethylsilyl)-1-ethynyl]-1,3-benzodioxole-5-vinylmethanol

Cat. No.: B584982
CAS No.: 1346602-58-1
M. Wt: 274.391
InChI Key: CKVDPWDJSLHHTA-UHFFFAOYSA-N
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Description

6-[2(Trimethylsilyl)-1-ethynyl]-1,3-benzodioxole-5-vinylmethanol is a complex organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach is to start with a precursor molecule such as salicylic acid, which undergoes a series of reactions including acylation, reduction, and silylation . The reaction conditions often involve the use of catalysts like palladium and reagents such as acetic anhydride and trimethylsilyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable processes, and ensuring the availability of high-purity starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

6-[2(Trimethylsilyl)-1-ethynyl]-1,3-benzodioxole-5-vinylmethanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

6-[2(Trimethylsilyl)-1-ethynyl]-1,3-benzodioxole-5-vinylmethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[2(Trimethylsilyl)-1-ethynyl]-1,3-benzodioxole-5-vinylmethanol involves its interaction with specific molecular targets and pathways. The benzo[d][1,3]dioxole moiety may interact with enzymes or receptors, while the trimethylsilyl group can influence the compound’s solubility and reactivity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[2(Trimethylsilyl)-1-ethynyl]-1,3-benzodioxole-5-vinylmethanol is unique due to the presence of both the benzo[d][1,3]dioxole and trimethylsilyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific synthetic applications.

Biological Activity

6-[2(Trimethylsilyl)-1-ethynyl]-1,3-benzodioxole-5-vinylmethanol is a synthetic compound derived from the benzodioxole family, known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzodioxole core with ethynyl and vinylmethanol substituents. Its molecular formula is C13H14O3SiC_{13}H_{14}O_3Si, and it has a molecular weight of approximately 250.34 g/mol. The trimethylsilyl group enhances its lipophilicity and stability, which may influence its biological activity.

Biological Activity Overview

Research indicates that compounds within the benzodioxole class exhibit significant biological activities, including:

  • Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacteria and fungi. For instance, derivatives of 1,3-benzodioxole have shown activity against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .
  • Antitumor Properties : Some benzodioxole derivatives inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This mechanism is similar to that of established antitumor agents like podophyllotoxin .
  • Antioxidant Activity : Compounds in this class have been studied for their ability to scavenge free radicals, which contributes to their potential in preventing oxidative stress-related diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Microtubule Assembly : The compound may bind to tubulin, disrupting microtubule dynamics essential for mitosis . This action can lead to apoptosis in rapidly dividing cells.
  • Antimicrobial Mechanisms : The interaction with bacterial cell membranes or inhibition of key metabolic pathways could explain the antimicrobial effects observed in related compounds .

Table 1: Biological Activities of Related Benzodioxole Compounds

Compound NameActivity TypeMIC (µg/ml)Reference
5-Ethylsulphonyl-2-benzoxazoleAntimicrobial250 - 7.81
6-Benzyl-1,3-benzodioxoleAntitumor-
5-(1-Propenyl)-1,3-benzodioxoleAntioxidant-

Table 2: Structure-Activity Relationship (SAR) Insights

Structural FeatureEffect on Activity
Presence of trimethylsilyl groupEnhances lipophilicity
Ethynyl substitutionIncreases potency
Vinylmethanol additionImproves stability

Case Studies

  • Antitumor Efficacy : A study investigating the effects of various benzodioxole derivatives on cancer cell lines demonstrated that those with modifications similar to 6-[2(Trimethylsilyl)-1-ethynyl]-1,3-benzodioxole exhibited significant cytotoxicity against breast cancer cells (MCF-7) .
  • Antimicrobial Testing : In vitro testing revealed that compounds structurally related to the target compound showed promising results against multi-drug resistant strains of Staphylococcus aureus, suggesting potential for development as novel antimicrobial agents .

Properties

IUPAC Name

1-[6-(1-hydroxyprop-2-enyl)-1,3-benzodioxol-5-yl]-2-trimethylsilylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4Si/c1-5-12(16)10-6-14-15(19-9-18-14)7-11(10)13(17)8-20(2,3)4/h5-7,12,16H,1,8-9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIULQUIOSCRZGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CC(=O)C1=CC2=C(C=C1C(C=C)O)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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